Naldemedine

Opioid-Induced Constipation PAMORA Indirect Treatment Comparison

Researchers requiring peripheral opioid antagonism with defined BBB exclusion and predictable DDI profiles face limited options-most PAMORAs lack dual mu/delta activity or carry unquantified CNS risks. Naldemedine (916072-89-4) resolves these gaps: • Dual mu/delta antagonism (Ki=0.34/0.43 nM) with slow binding kinetics for receptor residence time studies. • CNS restriction via PSA >100 Ų, not P-gp-brain Kp <0.1 even in P-gp KO models. • Defined CYP3A4/P-gp DDI (2.9-fold AUC ↑ with itraconazole). Supplied ≥98% purity with CoA. Bulk quantities available.

Molecular Formula C32H34N4O6
Molecular Weight 570.6 g/mol
CAS No. 916072-89-4
Cat. No. B609404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNaldemedine
CAS916072-89-4
SynonymsS 297995;  S-297995;  S297995;  S 297,995;  S-297,995;  S297,995;  Naldemedine;  Symproic; 
Molecular FormulaC32H34N4O6
Molecular Weight570.6 g/mol
Structural Identifiers
SMILESCC(C)(C1=NC(=NO1)C2=CC=CC=C2)NC(=O)C3=C(C4C56CCN(C(C5(C3)O)CC7=C6C(=C(C=C7)O)O4)CC8CC8)O
InChIInChI=1S/C32H34N4O6/c1-30(2,29-33-27(35-42-29)18-6-4-3-5-7-18)34-28(39)20-15-32(40)22-14-19-10-11-21(37)25-23(19)31(32,26(41-25)24(20)38)12-13-36(22)16-17-8-9-17/h3-7,10-11,17,22,26,37-38,40H,8-9,12-16H2,1-2H3,(H,34,39)/t22-,26+,31+,32-/m1/s1
InChIKeyAXQACEQYCPKDMV-RZAWKFBISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySlightly soluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Naldemedine: PAMORA for OIC Research


Naldemedine (CAS 916072-89-4) is a small-molecule, orally bioavailable, peripherally acting mu-opioid receptor antagonist (PAMORA) [1]. It is a derivative of naltrexone, structurally modified with a side chain that increases molecular weight and polar surface area (PSA >100 Ų) to restrict passive diffusion across the blood-brain barrier (BBB) [2]. Naldemedine is an antagonist at mu- (Ki = 0.34 nM), delta- (Ki = 0.43 nM), and kappa- (Ki = 0.94 nM) opioid receptors [3]. It is approved in the US, EU, and Japan for the treatment of opioid-induced constipation (OIC) in adults with chronic non-cancer pain [1].

Target Mu/delta/kappa opioid receptor antagonist tool
Mechanism Non-competitive antagonism with slow binding kinetics
Access Peripherally restricted; passive BBB exclusion dominant

Why Naldemedine Cannot Be Substituted by Other PAMORAs


Naldemedine is a member of the PAMORA class, which also includes naloxegol, methylnaltrexone, and alvimopan. Despite shared class pharmacology, these agents exhibit critical divergence in receptor subtype binding profiles, BBB penetration mechanisms, metabolic pathways, and drug-drug interaction (DDI) liabilities [1]. Naldemedine is a dual mu/delta antagonist, whereas methylnaltrexone and naloxegol are primarily mu-selective [2]. Naldemedine and naloxegol are substrates for CYP3A4 and P-glycoprotein (P-gp), creating clinically significant DDI risks not shared by methylnaltrexone, which is not a substrate for CYP3A4 or P-gp [1]. Unlike the CNS-penetrant parent compound naltrexone, naldemedine's restricted BBB penetration is primarily driven by its high polar surface area and molecular weight, with minimal contribution from P-gp efflux [3]. These mechanistic and pharmacokinetic distinctions preclude generic interchangeability in both research and clinical contexts.

Receptor Selectivity
Mu/delta antagonist profile may shift functional response vs mu-selective PAMORAs.
Metabolic Pathway
CYP3A4/P-gp substrate status creates DDI exposure risks not shared by methylnaltrexone.
BBB Mechanism
Passive permeability restriction mechanism differs from P-gp efflux-dependent PAMORAs; CNS exclusion may not transfer.

Naldemedine: Evidence-Based Comparison


Response vs. Naloxegol in Laxative-Inadequate Responders

In an indirect treatment comparison of Phase III RCT data (COMPOSE-1/2 for naldemedine 0.2 mg QD vs. KODIAC-04/05 for naloxegol 25 mg QD), naldemedine monotherapy was superior to naloxegol 25 mg monotherapy in patients with prior laxative inadequate response (LIR) [1]. The odds ratio (OR) for achieving non-OIC status (>3 spontaneous bowel movements/week) at Week 12 was 4.07 (95% CI 1.19–13.9; p=0.0249) [1].

Non-OIC Status at Week 12
Cross-study comparable
OR 4.07 (95% CI 1.19–13.9; p=0.0249)
Supports OIC endpoint interpretation in LIR model
Indirect comparison of pooled Phase III RCT data; LIR subgroup
Opioid-Induced Constipation PAMORA Indirect Treatment Comparison

Non-Competitive Antagonism and Binding Kinetics

In vitro Schild plot analysis demonstrated that naldemedine acts as a non-competitive antagonist at mu-opioid receptors, whereas naloxone and naloxegol are competitive antagonists [1]. Furthermore, naldemedine exhibited slower association and dissociation kinetics compared to naloxone and naloxegol [1]. This distinct binding profile translated in vivo: the dose-response curve for naldemedine in the morphine-induced small intestinal transit (SIT) model was not shifted by increasing morphine doses (1 to 3 mg/kg), while that of naloxegol was significantly right-shifted, indicating potential loss of efficacy at higher opioid doses [1].

Mu-Receptor Antagonism Type
Head-to-head
Non-competitive vs Competitive
May support peripheral antagonism study at variable opioid levels
In vitro Schild analysis; rat SIT model
Opioid Receptor Antagonist Binding Kinetics

DDI Liability Profile vs. Methylnaltrexone

Naldemedine is primarily metabolized by CYP3A4 (with minor contribution from UGT1A3) and is a substrate for P-glycoprotein (P-gp) [1]. Consequently, co-administration with strong CYP3A4 inhibitors can significantly increase naldemedine exposure; itraconazole increased naldemedine AUC 2.9-fold [1]. Conversely, the strong CYP3A4 inducer rifampicin decreased naldemedine exposure by 83% [1]. In contrast, methylnaltrexone is not a substrate for CYP3A4 or P-gp; therefore, its plasma concentrations are not altered by CYP3A4 or P-gp inhibitors or inducers [2].

CYP3A4/P-gp DDI Magnitude
Cross-study comparable
AUC +2.9-fold (itraconazole); -83% (rifampicin)
Defines distinct DDI profiles for research model selection
Methylnaltrexone not a CYP3A4/P-gp substrate
Drug-Drug Interaction CYP3A4 P-glycoprotein

Passive Permeability Governs BBB Restriction

The low brain distribution of naldemedine is primarily due to its limited ability to passively cross the BBB, a consequence of its high polar surface area (PSA >100 Ų) and molecular weight [1]. In mdr1a/b (P-gp) knockout mice, the brain-to-plasma concentration ratio (brain Kp) of naldemedine increased only 4-fold compared to wild-type mice, yet the absolute brain Kp remained very low (Kp < 0.1) [1]. This indicates minimal contribution of P-gp efflux to restricting CNS access. This mechanism contrasts with other PAMORAs and suggests that brain distribution of naldemedine would not be significantly altered by P-gp inhibitors or functional P-gp disorders [1].

BBB Restriction Mechanism
Class-level inference
Brain Kp <0.1 in P-gp KO mice (4-fold increase)
Supports peripheral restriction studies independent of P-gp modulation
Passive permeability dominant; P-gp contribution minimal
Blood-Brain Barrier P-glycoprotein CNS Penetration

Naldemedine: Key Research and Procurement Applications


Non-Competitive Mu-Receptor Blockade Studies

Naldemedine is the PAMORA of choice for researchers seeking a non-competitive mu-opioid receptor antagonist with slow binding kinetics. Its distinct mechanism, validated by Schild analysis and binding assays comparing it directly to naloxone and naloxegol [1], allows for investigation of antagonist surmountability and receptor residence time in peripheral tissues without confounding central effects.

OIC Treatment with Concomitant CYP3A4/P-gp Inhibitors

In clinical or preclinical development programs where the target population is likely to be on strong CYP3A4 or P-gp inhibitors, naldemedine offers a defined, quantifiable DDI profile [1]. Its 2.9-fold AUC increase with itraconazole is a known and manageable risk, whereas the lack of CYP3A4/P-gp interaction with methylnaltrexone [2] may be preferred in other contexts. This evidence allows for rational, data-driven selection of the appropriate PAMORA based on concomitant medication profiles.

Peripheral Antagonism Under P-gp Modulation

Naldemedine's CNS restriction is primarily driven by passive permeability barriers (PSA >100 Ų) rather than P-gp efflux, as demonstrated by brain Kp values remaining <0.1 even in P-gp knockout mice [1]. This makes naldemedine a robust tool for studies involving P-gp inhibitors or genetic P-gp deficiency, as its brain penetration is unlikely to increase significantly, ensuring maintained peripheral selectivity.

Effectiveness in Laxative-Inadequate Responder Populations

Based on indirect treatment comparison data showing an OR of 4.07 for achieving non-OIC status versus naloxegol 25 mg at Week 12 in LIR patients [1], naldemedine is a high-priority candidate for procurement in research settings evaluating OIC treatment in patients refractory to standard laxatives.

Application
Selection Property
Validation Focus
Non-competitive mu-receptor antagonism studies
Antagonism mechanism type (non-competitive vs competitive)
Antagonism mechanism confirmation
OIC research models with CYP3A4/P-gp inhibitor co-administration
Defined CYP3A4/P-gp substrate and DDI profile
Exposure modulation under DDI conditions
Peripheral opioid antagonism with P-gp modulator co-administration
BBB restriction mechanism (passive permeability dominant)
CNS exclusion stability assessment
OIC laxative-inadequate response research models
Reported endpoint comparison with other PAMORAs
Endpoint consistency in laxative-refractory conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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